

# An In-depth Technical Guide to BP Fluor 405 Cadaverine

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## Compound of Interest

Compound Name: *BP Fluor 405 Cadaverine*

Cat. No.: *B15598660*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BP Fluor 405 Cadaverine**, a blue-fluorescent dye primarily utilized for the labeling of molecules containing carboxylic acids or for cell fixation. Its water-solubility and high fluorescence quantum yield make it a valuable tool in various biological and chemical research applications.

## Core Properties and Specifications

**BP Fluor 405 Cadaverine** is a carbonyl-reactive building block that forms a stable amide bond with carboxylic groups in the presence of an activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). It is also employed in cell fixation protocols using formaldehyde or glutaraldehyde. The fluorophore is well-suited for multicolor applications due to its excitation spectrum, which is ideal for the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.<sup>[1]</sup> Its fluorescence is pH-insensitive between pH 4 and 10.<sup>[2][3]</sup>

The key photophysical and chemical properties of **BP Fluor 405 Cadaverine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	399 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	422 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	29,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Molecular Weight (MW)	597.6 g/mol	[1]
Chemical Formula	$\text{C}_{23}\text{H}_{21}\text{N}_2\text{O}_{11}\text{S}_3$	[1]
Solubility	Water, DMSO, DMF	[1]
Storage Condition	-20°C	[1]

## Experimental Protocols

This protocol outlines a general procedure for conjugating **BP Fluor 405 Cadaverine** to a protein or other molecule containing accessible carboxylic acid groups. The user should optimize the molar ratios of the reactants for their specific application.

Materials:

- **BP Fluor 405 Cadaverine**
- Protein or molecule with accessible carboxylic acid groups (to be labeled)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increased efficiency)
- Conjugation Buffer: MES, HEPES, or PBS at a pH range of 4.5-7.2. Avoid amine-containing buffers like Tris.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
- Purification column (e.g., size-exclusion chromatography) appropriate for the labeled molecule.

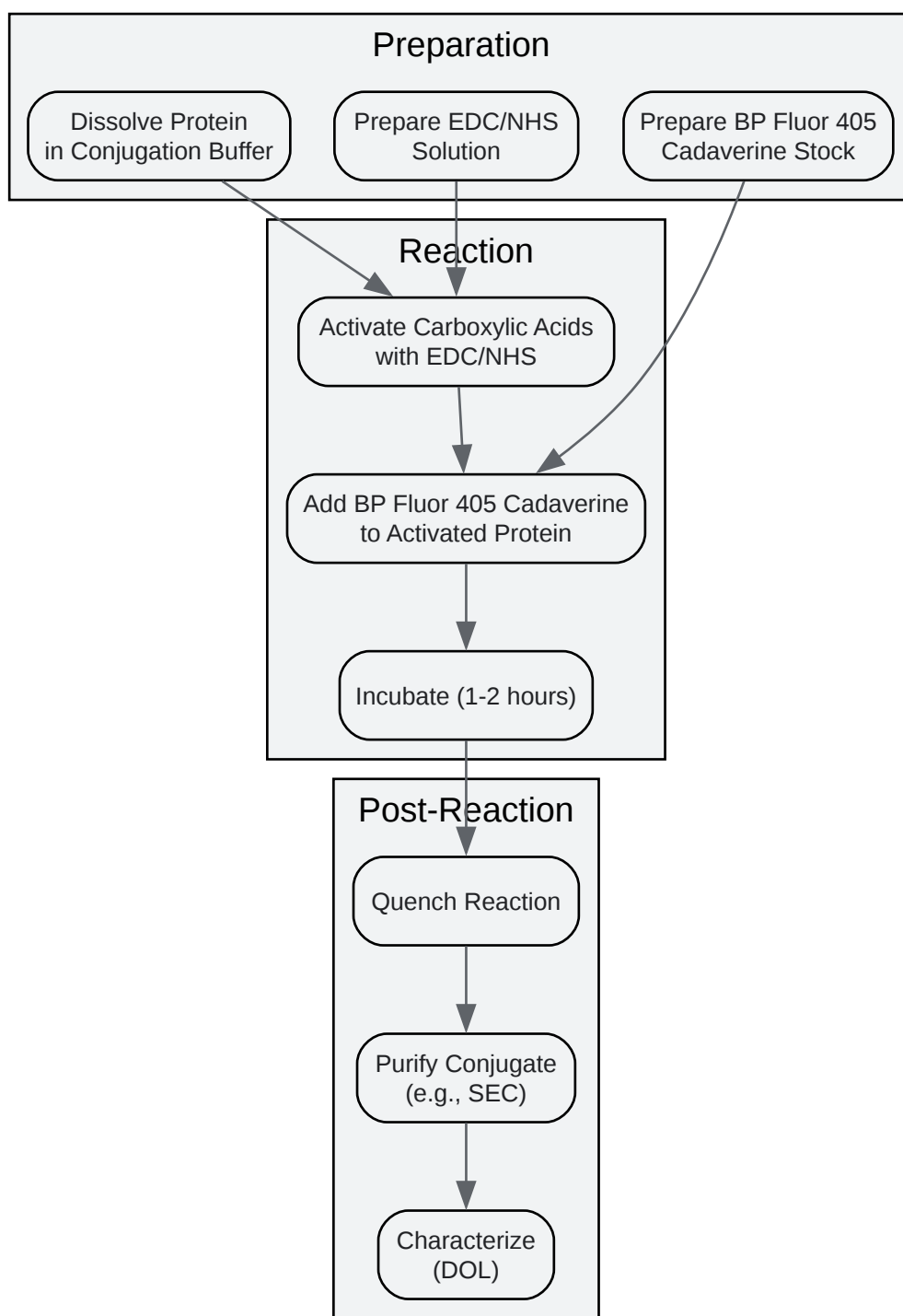
#### Procedure:

- Preparation of Reactants:
  - Dissolve the protein to be labeled in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).
  - Prepare a stock solution of **BP Fluor 405 Cadaverine** in DMSO or DMF.
  - Freshly prepare a solution of EDC in the conjugation buffer. If using NHS, prepare a solution of NHS in the same buffer.
- Activation of Carboxylic Acids:
  - To the protein solution, add EDC and NHS (if used). A molar excess of 5-20 fold of EDC and NHS over the protein is a good starting point.
  - Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
- Conjugation Reaction:
  - Add the **BP Fluor 405 Cadaverine** stock solution to the activated protein solution. A molar excess of 2-10 fold of the cadaverine derivative over the protein is recommended.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized.
- Quenching the Reaction:
  - Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted EDC and NHS esters.
  - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:

- Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column. The first colored fraction will typically be the labeled protein.
- Alternatively, dialysis or tangential flow filtration can be used for purification.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~399 nm).

## Visualizations

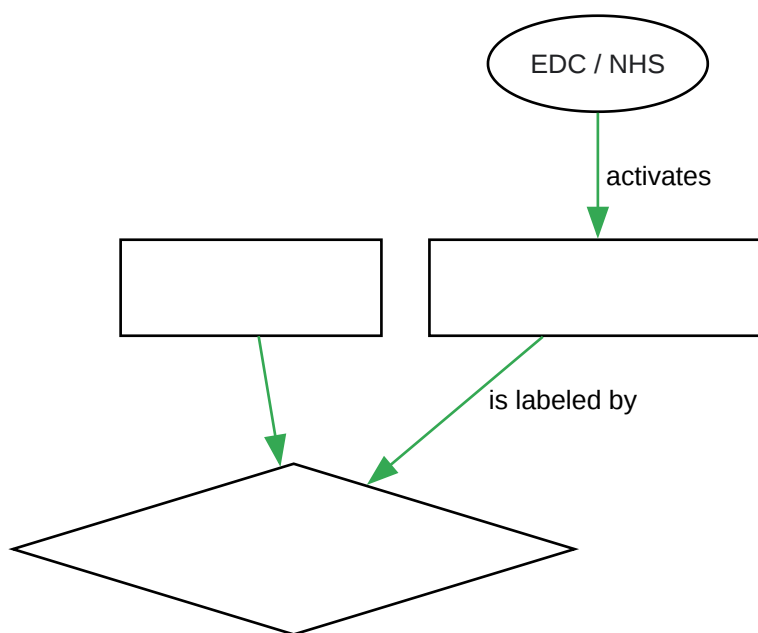
The following diagram illustrates the key steps in the experimental workflow for labeling a protein with **BP Fluor 405 Cadaverine**.



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Workflow for protein conjugation with **BP Fluor 405 Cadaverine**.

This diagram illustrates the chemical logic of the conjugation reaction, where **BP Fluor 405 Cadaverine** is coupled to a carboxylic acid.



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Chemical reaction logic for labeling carboxylic acids.

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## References

- 1. BP Fluor 405 Cadaverine, 757156-70-0 | BroadPharm [[broadpharm.com](https://broadpharm.com)]
- 2. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [[broadpharm.com](https://broadpharm.com)]
- 3. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [[broadpharm.com](https://broadpharm.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to BP Fluor 405 Cadaverine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598660#bp-fluor-405-cadaverine-for-novice-users>]

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